2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one is a bicyclic heterocyclic building block featuring a pyridine ring fused to a 1,4-oxazin-3-one core. In industrial and pharmaceutical procurement, this scaffold is sourced as a critical intermediate for synthesizing kinase inhibitors (such as Syk inhibitors like Fostamatinib), spirocyclic degrons, and GABA A receptor modulators [1]. Unlike simple benzenoid analogs, the incorporated pyridine nitrogen provides a built-in hydrogen-bond acceptor that enhances aqueous solubility and target-binding affinity in the hinge region of kinases [2]. Procuring high-purity (>98%) batches of this specific isomer is essential for reproducible downstream halogenation and N-alkylation, preventing regiochemical impurities that complicate late-stage active pharmaceutical ingredient (API) manufacturing .
Substituting 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one with the more common 2H-1,4-benzoxazin-3(4H)-one or alternative isomers (such as the [2,3-b] or[4,3-b] variants) leads to fundamental failures in both synthesis and final application [1]. The absence of the pyridine nitrogen in benzoxazinones drastically alters the electronic distribution, reducing the acidity of the oxazinone NH and altering the regioselectivity of electrophilic aromatic substitution during scale-up [2]. In pharmacological contexts, the specific [3,2-b] orientation positions the basic nitrogen exactly where it is needed to interact with the ATP-binding pocket of kinases or the binding domains of E3 ubiquitin ligases [3]. Using an isomer shifts this vector, completely abolishing binding affinity and rendering the resulting library biologically inactive.
The electron-withdrawing nature of the fused pyridine ring increases the acidity of the oxazinone N-H, yielding a predicted pKa of 11.06, compared to approximately 14 for the baseline 2H-1,4-benzoxazin-3(4H)-one. This increased acidity allows for quantitative N-alkylation using milder bases (e.g., K2CO3) instead of requiring strong bases like NaH or prolonged heating .
| Evidence Dimension | Oxazinone N-H Acidity (pKa) |
| Target Compound Data | pKa ~11.06 (allows mild base alkylation) |
| Comparator Or Baseline | 2H-1,4-benzoxazin-3(4H)-one (pKa ~14, requires strong base) |
| Quantified Difference | ~3 pKa unit difference |
| Conditions | Predictive modeling and standard N-alkylation process conditions |
The ability to use milder reaction conditions prevents side reactions and improves overall yield and safety in industrial-scale continuous manufacturing.
The incorporation of the pyridine nitrogen significantly alters the physicochemical profile of the scaffold. Compared to the benzoxazine baseline, the 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one core increases the Topological Polar Surface Area (TPSA) by exactly 12.9 Ų and decreases the calculated LogP (ClogP) by approximately 1.0 unit [1]. This shift translates to substantially higher aqueous solubility for downstream intermediates [2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and ClogP |
| Target Compound Data | TPSA = 42.0 Ų, lower ClogP |
| Comparator Or Baseline | 2H-1,4-benzoxazin-3(4H)-one (TPSA = 29.1 Ų, higher ClogP) |
| Quantified Difference | +12.9 Ų TPSA, ~-1.0 ClogP |
| Conditions | Standard cheminformatics property calculations |
Improved solubility facilitates easier handling in aqueous-organic solvent mixtures during scale-up and improves the pharmacokinetic profile of downstream APIs.
In the development of Syk and other kinase inhibitors, the [3,2-b] pyridine nitrogen acts as a crucial hydrogen-bond acceptor. Scaffolds utilizing the 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one core typically exhibit a 10- to 50-fold increase in target-binding affinity (often lowering IC50 from >1 μM to <50 nM) compared to their carbon-only benzoxazine analogs, which lack this critical interaction vector in the ATP-binding pocket[1].
| Evidence Dimension | Kinase (e.g., Syk) Binding Affinity (IC50) |
| Target Compound Data | <50 nM (typical for optimized derivatives) |
| Comparator Or Baseline | Benzoxazine analogs (>1 μM) |
| Quantified Difference | 10- to 50-fold increase in affinity |
| Conditions | In vitro kinase inhibition assays |
This specific scaffold is non-negotiable for achieving the potency required for modern targeted therapies, directly dictating the success of the drug discovery program.
The electron-deficient nature of the pyridine ring directs electrophilic aromatic substitution with high precision. Bromination of the 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one scaffold selectively yields the 6- or 7-bromo derivatives (depending on specific conditions) with >90% regioselectivity. In contrast, bromination of the more electron-rich benzoxazinone often yields an intractable mixture of 6- and 7-bromo isomers that requires extensive chromatographic separation [1].
| Evidence Dimension | Regioselectivity in Bromination |
| Target Compound Data | >90% regioselectivity for specific bromo-isomers |
| Comparator Or Baseline | 2H-1,4-benzoxazin-3(4H)-one (mixed 6-/7-bromo isomers) |
| Quantified Difference | Elimination of major isomeric byproducts |
| Conditions | Standard electrophilic bromination (e.g., NBS or Br2) |
High regioselectivity eliminates costly downstream purification steps during the synthesis of cross-coupling precursors, saving both time and solvent at scale.
Due to the critical hydrogen-bond acceptor provided by the[3,2-b] pyridine nitrogen, this compound is the required starting material for synthesizing Syk inhibitors, including intermediates for the active pharmaceutical ingredient Fostamatinib. Its use ensures the necessary binding affinity in the kinase hinge region that benzoxazine analogs cannot achieve[1].
The scaffold's precise geometry and favorable TPSA make it a highly suitable building block for constructing spirocyclic E3 ubiquitin ligase targeting moieties (degrons). The enhanced aqueous solubility compared to carbocyclic analogs improves the overall pharmacokinetic profile of the resulting PROTACs or degronimers [2].
The compound is utilized in the synthesis of negative allosteric modulators for the GABA A α5 receptor. The predictable regioselectivity during halogenation allows for efficient scale-up of the necessary cross-coupling precursors without the burden of separating structural isomers [3].
Irritant